molecular formula C9H10O2S B13817650 2-(3-methoxyphenyl)ethanethioic O-acid

2-(3-methoxyphenyl)ethanethioic O-acid

Cat. No.: B13817650
M. Wt: 182.24 g/mol
InChI Key: NYYTWKJGDNXZEZ-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethanethioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)ethanethioic O-acid typically involves the reaction of 2-methoxythiophenol with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethanethioic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)ethanethioic O-acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-methoxyphenyl)ethanethioic O-acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)ethanethioic O-acid involves its interaction with specific molecular targets and pathways. The methoxy group and the thioester moiety play crucial roles in its reactivity. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby reducing oxidative stress . Additionally, it can inhibit certain enzymes involved in oxidative processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a methoxy group and a thioester moiety, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-(3-methoxyphenyl)ethanethioic S-acid

InChI

InChI=1S/C9H10O2S/c1-11-8-4-2-3-7(5-8)6-9(10)12/h2-5H,6H2,1H3,(H,10,12)

InChI Key

NYYTWKJGDNXZEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)S

Origin of Product

United States

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